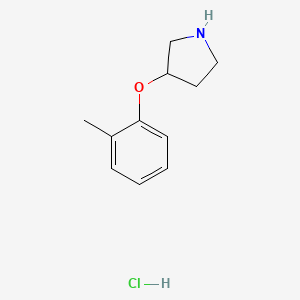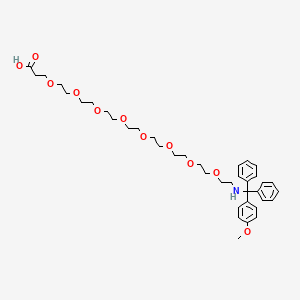
Methoxytrityl-N-PEG8-acid
Vue d'ensemble
Description
Methoxytrityl-N-PEG8-acid is a biochemical compound with the molecular formula C39H55NO11 and a molecular weight of 713.85 . It is a modified polyethylene glycol (PEG) derivative that is frequently used as a protective group during the synthesis of oligonucleotides.
Molecular Structure Analysis
The molecular structure of Methoxytrityl-N-PEG8-acid is defined by its molecular formula, C39H55NO11 . Detailed structural analysis would require more specific information or resources.Chemical Reactions Analysis
Specific chemical reactions involving Methoxytrityl-N-PEG8-acid are not detailed in the available resources. It’s known to be used as a protective group in the synthesis of oligonucleotides, but the exact reactions would depend on the specific context of the synthesis.Physical And Chemical Properties Analysis
Methoxytrityl-N-PEG8-acid has a molecular weight of 713.85 and a molecular formula of C39H55NO11 . Additional physical and chemical properties are not provided in the available resources.Applications De Recherche Scientifique
1. Drug Delivery Systems
Methoxytrityl-N-PEG8-acid, as a derivative of polyethylene glycol (PEG), has significant applications in drug delivery systems. For instance, a study by León et al. (2017) explored titanium dioxide nanoparticles coated with PEG for targeted drug delivery of 2-Methoxyestradiol, an antitumor drug. This PEG modification enhanced the drug's clinical application by improving adsorption capacity and potential for targeted delivery (León et al., 2017). Similarly, Nishida, Kamatani, and Miyamoto (1984) studied the plasma urate lowering effect of PEG-modified uricase in chickens, suggesting clinical usefulness for hyperuricaemia treatment (Nishida et al., 1984).
2. Enhancing Stability and Pharmacokinetics
PEG derivatives, like Methoxytrityl-N-PEG8-acid, are used to enhance the stability and pharmacokinetics of therapeutic agents. For example, Cheng et al. (1997) examined PEG modification of β-glucuronidase for solid-tumor therapy, finding that it improved the enzyme's stability and pharmacokinetics (Cheng et al., 1997). Additionally, Bazile et al. (1995) demonstrated that nanoparticles prepared from PEG derivatives showed increased plasma half-life and reduced uptake by the mononuclear phagocytes system, emphasizing the role of PEG in enhancing drug delivery efficiency (Bazile et al., 1995).
3. Polymer-Drug Conjugation
Methoxytrityl-N-PEG8-acid plays a crucial role in polymer-drug conjugation. Pasut and Veronese (2007) highlighted that polymer conjugation, including PEG derivatives, is vital for improving therapeutic properties like prolonged half-life and higher stability in various drugs (Pasut & Veronese, 2007).
4. Reduction of Immunogenicity and Antigenicity
PEGylation using Methoxytrityl-N-PEG8-acid can reduce the immunogenicity and antigenicity of therapeutic agents. Sherman et al. (2012) investigated the role of the methoxy group in immune responses to mPEG-protein conjugates and found that PEGylation could reduce undesirable immune responses, enhancing the efficacy of therapeutics (Sherman et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H55NO11/c1-43-37-14-12-36(13-15-37)39(34-8-4-2-5-9-34,35-10-6-3-7-11-35)40-17-19-45-21-23-47-25-27-49-29-31-51-33-32-50-30-28-48-26-24-46-22-20-44-18-16-38(41)42/h2-15,40H,16-33H2,1H3,(H,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJLBNRWDGFKSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H55NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
713.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxytrityl-N-PEG8-acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



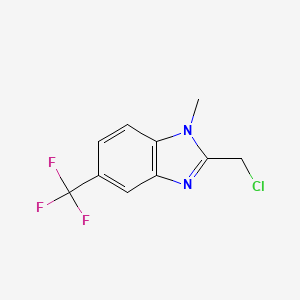
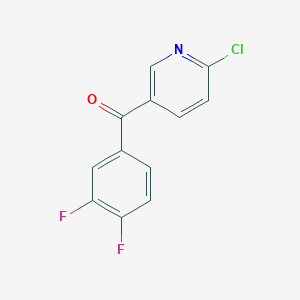
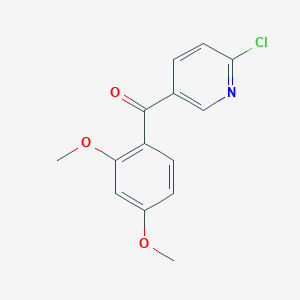
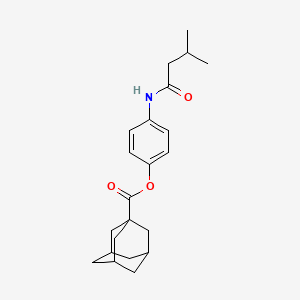
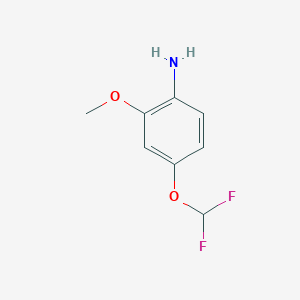
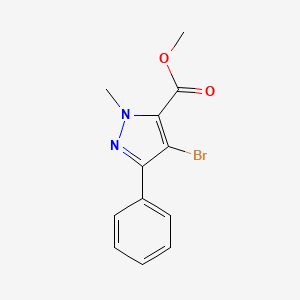
methyl]hydrazinecarbothioamide](/img/structure/B1424868.png)
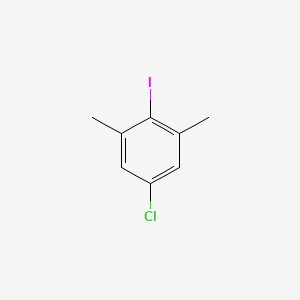
![[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B1424870.png)
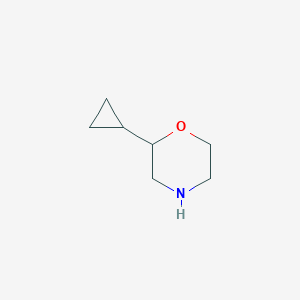
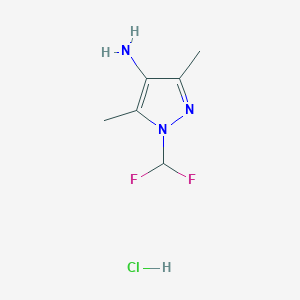
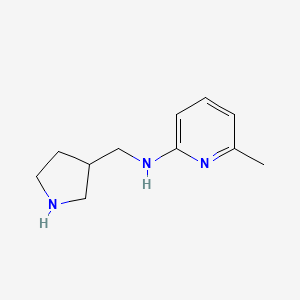
![4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1424881.png)
